![molecular formula C18H23N3O3 B7662933 methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate, commonly known as DMF, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF is a pyrazole-based compound that has been synthesized using a variety of methods. In
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, DMF has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as improve mitochondrial function. DMF has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMF in lab experiments is its versatility. DMF has been shown to have a wide range of applications, making it useful for studying various scientific phenomena. Additionally, DMF is relatively easy to synthesize, making it readily available for use in experiments. However, DMF does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of DMF. One area of interest is the use of DMF in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, DMF may have potential applications in the treatment of cancer, as well as in the prevention of age-related diseases. Further studies are needed to fully understand the mechanism of action of DMF and to determine its potential applications in various scientific fields.
Conclusion:
In conclusion, DMF is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. While DMF has some limitations, such as its potential toxicity, it is a versatile compound that has many potential future directions for scientific research.
Synthesemethoden
DMF can be synthesized using a variety of methods, including the reaction of 5-amino-2-methylbenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a coupling reagent. Another method involves the reaction of 2-methyl-5-nitrobenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a reducing agent. DMF can also be synthesized using a one-pot reaction of 2-methyl-5-nitrobenzoic acid, 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid, and a reducing agent.
Eigenschaften
IUPAC Name |
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-10-6-7-14(9-15(10)18(23)24-5)19-16(22)8-11(2)17-12(3)20-21-13(17)4/h6-7,9,11H,8H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUIJPYKNTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C2=C(NN=C2C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
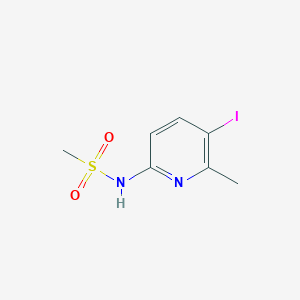
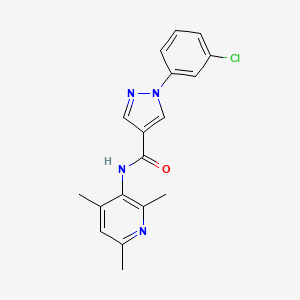
![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
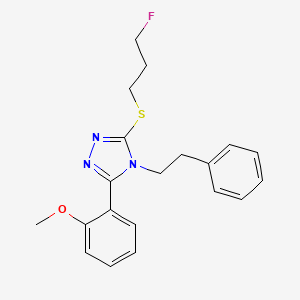
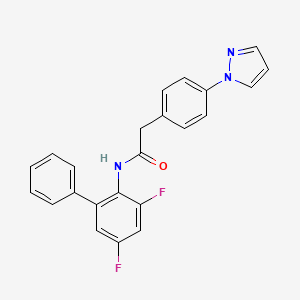
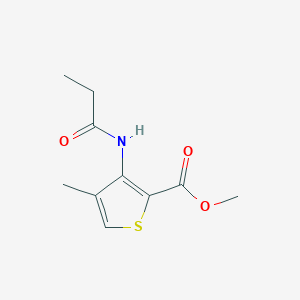
![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
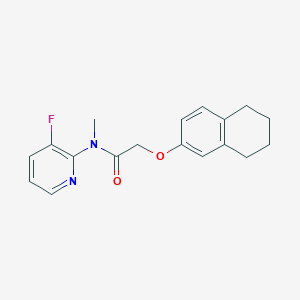
![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

